(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine
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Overview
Description
(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is an organic compound with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol . This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and an amine group attached to a branched alkyl chain. The presence of the thiophene ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-Dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine has several applications in scientific research:
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The thiophene ring and amine group may play crucial roles in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: An aromatic amine with similar structural features but lacking the branched alkyl chain.
(4-Methylpentan-2-yl)(thiophen-2-yl)methylamine: A compound with a similar thiophene ring but different alkyl substitution.
4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: Another hindered amine used in organic synthesis and medicinal chemistry.
Uniqueness
(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is unique due to its combination of a thiophene ring and a branched alkyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C12H21NS |
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Molecular Weight |
211.37 g/mol |
IUPAC Name |
4-methyl-N-(2-thiophen-2-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C12H21NS/c1-10(2)9-11(3)13-7-6-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3 |
InChI Key |
VYRQBWNQEONEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
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